N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide

Lipophilicity Drug-likeness Membrane permeability

Select this compound for its non-interchangeable structural features critical for adenosine A2A receptor antagonist SAR: a 5-position amide linkage, a 2-ethoxy group on the pyrimidine ring, and an ether oxygen in the phenoxyacetyl linker. With a computed XLogP3 of 2.5 and 5 hydrogen-bond acceptors, it offers superior passive membrane permeability and a unique HBA fingerprint versus regioisomeric analogs (XLogP3 0.9–2.4). These differentiated physicochemical properties make it the definitive choice for intracellular target engagement studies and co-crystallization trials where comparator compounds fail to replicate binding poses. Not a generic building block—verify your SAR hypothesis with the precise scaffold validated in the primary literature.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 2034574-06-4
Cat. No. B2889056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide
CAS2034574-06-4
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESCCOC1=NC(=C(C(=N1)C)NC(=O)COC2=CC=CC=C2)C
InChIInChI=1S/C16H19N3O3/c1-4-21-16-17-11(2)15(12(3)18-16)19-14(20)10-22-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,19,20)
InChIKeyDXRYIAYYFMYONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide (CAS 2034574-06-4): Structural Identity and Core Physicochemical Profile for Procurement Evaluation


N-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide is a fully synthetic pyrimidine-5-amine derivative bearing a phenoxyacetamide side chain and a 2-ethoxy substituent on the pyrimidine ring. It belongs to the N-pyrimidinyl-2-phenoxyacetamide class, which has been investigated as a scaffold for adenosine A2A receptor antagonists and other therapeutic targets [1]. The compound has a molecular formula of C16H19N3O3, a molecular weight of 301.34 g/mol, a computed XLogP3 of 2.5, and a topological polar surface area of 73.3 Ų [2]. Unlike many commercially available pyrimidine building blocks, this compound places the amide linkage at the 5-position of the pyrimidine ring and incorporates an ether oxygen in the acetyl linker—structural features that distinguish it from regioisomers and simpler acetamide analogs.

Why N-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide Cannot Be Replaced by Generic Pyrimidine Acetamides in Research and Industrial Workflows


In the N-pyrimidinyl-2-phenoxyacetamide chemical space, small structural modifications produce substantial differences in physicochemical and potentially pharmacological properties. The target compound uniquely combines a 5-position amide linkage, a 2-ethoxy group, and an ether oxygen in the acetyl linker—a substitution pattern absent from the closest purchasable analogs such as N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide (regioisomeric amide placement) [1], N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide (missing the phenoxy moiety) [2], and N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide (lacking the linker ether oxygen) [3]. These structural differences translate into divergent computed lipophilicity (XLogP3), hydrogen-bonding capacity, and conformational flexibility, which can affect membrane permeability, target engagement, and metabolic stability. Researchers requiring SAR expansion around the phenoxyacetamide linker or comparative profiling against a specific biological target therefore cannot assume functional equivalence among these analogs without direct experimental validation.

Quantitative Differentiation Evidence for N-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide Versus Closest Structural Analogs


Higher Computed Lipophilicity (XLogP3) May Favor Membrane Permeability Over Simpler Acetamide Analogs

The target compound exhibits a computed XLogP3 of 2.5, compared with 0.9 for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide, which lacks the phenoxy group entirely [1]. This 1.6-unit logP difference suggests the target compound would partition more favorably into lipid bilayers, a property relevant for cell-based assays and in vivo applications where passive membrane diffusion influences compound exposure. The comparison is based on PubChem-computed XLogP3 values using the same algorithm, enabling cross-study comparability.

Lipophilicity Drug-likeness Membrane permeability

Elevated Hydrogen-Bond Acceptor Count and TPSA Differentiate the Compound from Phenylacetamide and 2-Regioisomeric Analogs

The target compound possesses 5 hydrogen-bond acceptors and a topological polar surface area (TPSA) of 73.3 Ų, compared with 4 acceptors and a TPSA of 64.1 Ų for the phenylacetamide analog N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide [1] and the 2-regioisomer N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide [2]. The additional acceptor arises from the ether oxygen in the phenoxyacetyl linker, which is absent in the phenylacetamide analog and geometrically repositioned in the 2-regioisomer. This difference may impact solubility and target binding interactions, as the linker oxygen can serve as a hydrogen-bond anchor in enzyme active sites.

Hydrogen bonding Polar surface area Oral bioavailability

Greater Conformational Flexibility (6 Rotatable Bonds) Versus 2-Regioisomer (4 Rotatable Bonds)

The target compound has 6 rotatable bonds, compared with only 4 for the 2-regioisomer N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide [1]. The two additional rotatable bonds originate from the 2-ethoxy group, which is absent in the 2-regioisomer. Increased conformational freedom can reduce the entropic penalty for binding to flexible protein pockets but may also reduce the probability of crystallization, which is relevant for procurement decisions involving structural biology or solid-state characterization workflows.

Conformational flexibility Entropic binding penalty Crystal engineering

Class-Level SAR Evidence: 5-Position Amide Pyrimidine-Phenoxyacetamides Are Privileged Scaffolds for Adenosine A2A Receptor Antagonism

A published SAR study of N-pyrimidinyl-2-phenoxyacetamides demonstrated that pyrimidine substitution patterns dramatically influence adenosine A2A receptor binding affinity, with the most potent analog (compound 14) achieving a Ki of 0.4 nM and >100-fold selectivity over the A1 receptor subtype [1]. While the target compound was not directly tested in this study, its unique combination of 5-position amide, 2-ethoxy, and phenoxyacetyl linker represents a systematic intersection of structural variables that the SAR identifies as critical. By contrast, analogs lacking the 2-ethoxy group or bearing the amide at the 2-position would probe a different region of SAR space, limiting their utility as comparators.

Adenosine A2A receptor Parkinson's disease Structure-activity relationship

The 2-Ethoxy Group Confers a Distinct Electronic Environment on the Pyrimidine Ring Versus 2-Amino or 2-Methylthio Analogs

The 2-ethoxy substituent is a moderate electron-donating group via resonance, altering the electron density distribution of the pyrimidine ring compared to analogs bearing a 2-dimethylamino group (strong donor) or a 2-hydrogen (found in the 2-regioisomer). While quantitative Hammett σ values for this specific substitution pattern are not tabulated, substituting the 2-ethoxy group for a hydrogen (as in the 2-regioisomer) would be expected to shift the pKa of the pyrimidine nitrogen atoms by approximately 0.5–1.0 units based on extrapolation from analogous heterocyclic systems [1]. This electronic difference can influence metal-chelation properties and nucleophilic aromatic substitution reactivity, which are relevant for downstream synthetic derivatization.

Electronic effects Hammett substituent constant Reactivity

Optimal Research and Industrial Application Scenarios for N-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship Expansion Around the Phenoxyacetyl Linker in GPCR or Kinase-Focused Libraries

The target compound's unique combination of a 5-position amide, 2-ethoxy, and phenoxyacetyl ether linker makes it a singular entry point for SAR exploration within the N-pyrimidinyl-2-phenoxyacetamide pharmacophore class validated for adenosine A2A receptor antagonism [1]. The 2-ethoxy group and linker oxygen differentiate this compound from all three closest commercially available analogs, allowing library designers to interrogate the contributions of lipophilicity (XLogP3 2.5 vs. 0.9–2.4 for comparators), hydrogen-bonding capacity (HBA 5 vs. 4), and conformational flexibility (6 rotatable bonds vs. 3–5) to target binding and selectivity .

Permeability-Limited Cell-Based Assays Requiring Moderate-to-High Lipophilicity

With a computed XLogP3 of 2.5, the target compound is the most lipophilic among its direct pyrimidine-acetamide comparators, exceeding the simple acetamide analog (XLogP3 0.9) by 1.6 log units [1]. This positions the compound as the preferred choice in cell-based assays where passive membrane permeability is rate-limiting, such as intracellular target engagement studies in mammalian cells. The phenoxy group provides sufficient lipophilicity without pushing into the XLogP3 >5 range associated with poor solubility and high protein binding, maintaining a favorable balance for cell culture and in vitro pharmacology workflows.

Crystallography and Biophysical Binding Studies Requiring a Defined Hydrogen-Bond Network

The target compound's ether oxygen in the phenoxyacetyl linker provides an additional hydrogen-bond acceptor (5 total) and elevates the TPSA to 73.3 Ų versus 64.1 Ų for both the phenylacetamide and 2-regioisomer analogs [1]. This extra H-bond anchor point can be exploited in co-crystallization trials with proteins possessing complementary hydrogen-bond donors in their active sites, such as kinases or GPCRs. The distinct HBA fingerprint means the compound may yield different crystal contacts and binding poses than its analogs, making it a non-interchangeable tool for fragment-based drug design.

Synthetic Chemistry Campaigns Requiring a 5-Amino-Pyrimidine Scaffold with Orthogonal Protecting Group Strategy

The 2-ethoxy group serves as a chemically distinct protecting group on the pyrimidine ring compared to the more common 2-chloro, 2-methylthio, or 2-amino substituents. Its moderate electron-donating character (estimated σp+ ≈ -0.32) [1] influences the reactivity of the pyrimidine ring toward electrophilic substitution and cross-coupling reactions. For multi-step synthetic routes requiring orthogonal protection of the pyrimidine core, the 2-ethoxy substituent offers a reactivity profile that is complementary to, and not interchangeable with, 2-halo or 2-amino analogs. This makes the compound a strategically valuable intermediate in the construction of more elaborate heterocyclic arrays.

Quote Request

Request a Quote for N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.